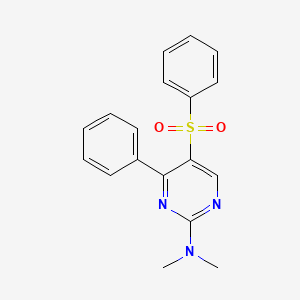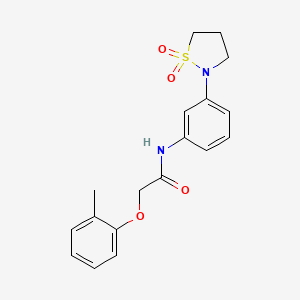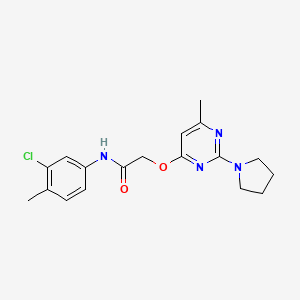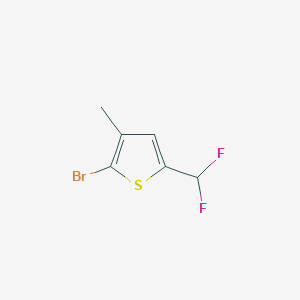
5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine" is a pyrimidine derivative that is of interest due to its potential biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. It is a crucial component of nucleic acids (DNA and RNA) and is involved in many pharmaceutical compounds.
Synthesis Analysis
The synthesis of related pyrimidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of N,N′-bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines involves the reaction of (4-pyridylmethyl)amine with benzenesulfonyl chlorides, followed by treatment with hydrogen peroxide and acetic acid to form N-oxides, and finally dimerization in acetic anhydride to yield the final product . Although the exact synthesis of "5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield different compounds. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows π–π interactions between the phenyl and pyrimidine groups of neighboring molecules, forming molecular chains . These interactions are crucial for the stability and properties of the compound.
Chemical Reactions Analysis
Pyrimidine and its derivatives can undergo various chemical reactions, including hydrogen bonding with sulfonate groups, as seen in the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate . These interactions are significant for the formation of crystal structures and can influence the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the pyrimidine ring. For example, the analysis of primary and secondary aliphatic amines in water after derivatization with benzenesulfonyl chloride indicates that these derivatives can be extracted and measured by gas chromatography-mass spectrometry, suggesting their stability and suitability for analytical procedures . The properties such as solubility, melting point, and reactivity can be influenced by the nature of the substituents and the overall molecular structure.
Aplicaciones Científicas De Investigación
Structural and Synthetic Studies
Synthesis and Molecular Structure Analysis : The compound and its derivatives have been synthesized and structurally characterized to explore their potential in medicinal chemistry. For instance, Rublova et al. (2017) synthesized new sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and conducted a kinetic investigation along with a detailed molecular-electronic structure analysis (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Application in Chemical Synthesis : The compound's derivatives have been utilized in various chemical syntheses. Sączewski (2013) discussed its role in conversions such as carbamoylation and the synthesis of N-(benzenesulfonyl)ureas and carbamates, showcasing its versatility in organic synthesis (Sączewski, 2013).
Biological and Chemical Properties
Antibacterial and Enzyme Inhibition : Abbasi et al. (2017) investigated the antibacterial potential and inhibitory activity against lipoxygenase enzyme of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, highlighting the compound's relevance in the development of new therapeutic agents (Abbasi, Farani, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, & Qurat-Ul-Ain, 2017).
Selective Serotonin Receptor Antagonism : A study by Ivachtchenko et al. (2011) disclosed the synthesis, biological evaluation, and structure-activity relationships of 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines as highly potent and specific serotonin 5-HT6 receptor antagonists, indicating the compound's potential utility in neuropharmacology (Ivachtchenko, Golovina, Kadieva, Koryakova, Mitkin, Tkachenko, Kysil, & Okun, 2011).
Catalysis and Organic Transformations : The versatility of the compound is further demonstrated in catalysis and organic transformations, where its sulfonamide derivatives are explored for their efficiency and selectivity in various chemical reactions, contributing to advancements in synthetic methodology and material science.
Safety and Hazards
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-21(2)18-19-13-16(17(20-18)14-9-5-3-6-10-14)24(22,23)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVPISNUBARJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzenesulfonyl)-N,N-dimethyl-4-phenylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)
![(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2546298.png)




![Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2546306.png)

![7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2546310.png)
![{[3-(Ethoxycarbonyl)-4-(2-methylpropyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2546311.png)



